molecular formula C14H10ClN3OS B1683508 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one CAS No. 190842-36-5

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one

Cat. No.: B1683508
CAS No.: 190842-36-5
M. Wt: 303.8 g/mol
InChI Key: RCGOQPBYNHJZCU-UHFFFAOYSA-N
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Description

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by its unique pyrido-thiazine core, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one typically involves the reaction of 4-chloro-N-methylaniline with a pyrido-thiazine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to a larger scale. This typically requires the use of high-capacity reactors, precise control of reaction parameters, and efficient purification techniques to ensure the consistent quality of the final product. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.

    Substitution: The chloro group in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., alkyl halides, aryl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In biological research, the compound is investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: The compound’s potential therapeutic applications include its use as an anticonvulsant and its ability to modulate neurotransmitter receptors.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as electroluminescent materials for OLED devices.

Mechanism of Action

The mechanism of action of 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound acts as an antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in the regulation of excitatory neurotransmission in the central nervous system. By inhibiting the activity of this receptor, the compound can modulate neuronal excitability and reduce the occurrence of seizures . The molecular pathways involved in this mechanism include the inhibition of glutamate-mediated excitatory signaling and the modulation of ion channel activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one include other pyrido-thiazine derivatives and heterocyclic compounds with similar structures. Some examples are:

    Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure and exhibit comparable chemical reactivity and biological activity.

    Benzothiazines: These compounds have a benzene ring fused to a thiazine ring and are known for their diverse pharmacological properties.

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the chloro and N-methyl groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c1-18(10-6-4-9(15)5-7-10)14-17-12(19)11-3-2-8-16-13(11)20-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGOQPBYNHJZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C2=NC(=O)C3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426073
Record name 2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190842-36-5
Record name 2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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